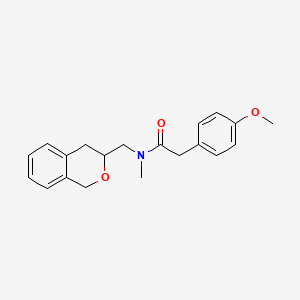
N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide, also known as IMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. IMMA is a novel scaffold that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
Synthesis and Analytical Characterizations
The creation and analysis of N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide and its derivatives play a pivotal role in the field of synthetic chemistry, contributing to the development of new psychoactive substances. Research on arylcyclohexylamines, which are perceived as ketamine-like dissociative substances acting predominantly via N-methyl-D-aspartate (NMDA) receptor antagonism, highlights the synthetic flexibility and analytical challenges presented by such compounds. Studies have focused on the synthesis of N-alkyl derivatives and their analytical characterization through various spectrometric and spectroscopic techniques, revealing insights into their structural properties and potential applications as research chemicals (Wallach et al., 2016).
Crystallography and Chiral Space Groups
Investigations into isochroman derivatives, including those structurally related to N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide, have revealed intriguing aspects of their crystalline structures. Research focusing on the tendency of these compounds to crystallize in chiral space groups has provided valuable insights into their stereochemical behaviors. Such studies not only enhance our understanding of molecular conformations but also facilitate the design of molecules with specific chiral properties, impacting the development of pharmaceuticals and materials science (Palusiak et al., 2004).
Environmental Impact and Degradation
Research on the environmental fate and degradation pathways of related chloroacetamide herbicides, such as metolachlor, sheds light on the ecological implications of using such chemicals. Studies focus on their adsorption, mobility, and efficacy in soil, influenced by factors like organic matter content and irrigation practices. Understanding these aspects is crucial for assessing the environmental impact of chloroacetamides and devising strategies to mitigate their persistence and toxicity in agricultural settings (Peter & Weber, 1985).
Pharmacological and Biological Activities
Exploration into the pharmacological profiles of arylcyclohexylamine derivatives has expanded our knowledge of their potential as dissociative anesthetics. Studies evaluating their affinity for central nervous system receptors, including the NMDA receptor, are essential for understanding the mechanistic basis of their effects. Such research contributes to the development of new therapeutic agents with dissociative properties, offering potential applications in anesthesia and pain management (Colestock et al., 2018).
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-21(20(22)11-15-7-9-18(23-2)10-8-15)13-19-12-16-5-3-4-6-17(16)14-24-19/h3-10,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKVRMHZBOPIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)butyramide hydrochloride](/img/structure/B2856605.png)
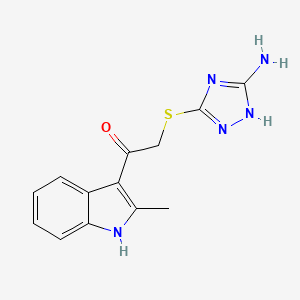
![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2856609.png)
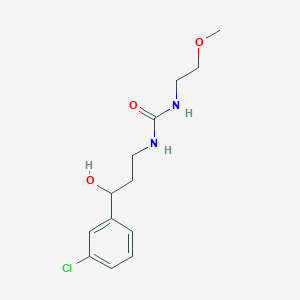

![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)
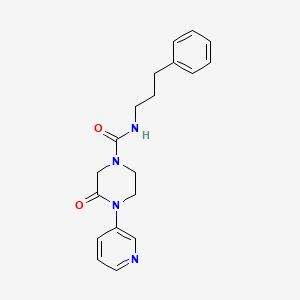
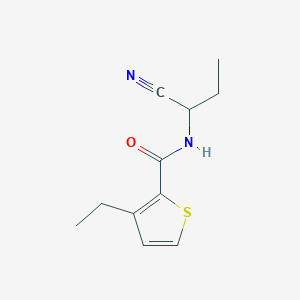
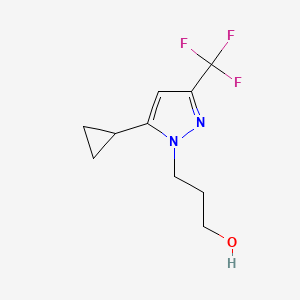
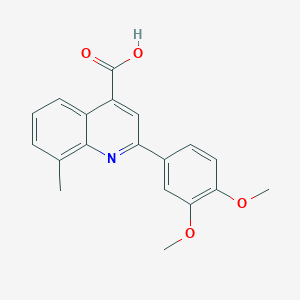
![(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2856624.png)
![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)

